molecular formula C9H8N2O B1234610 Medorinone CAS No. 88296-61-1

Medorinone

Cat. No. B1234610
CAS RN: 88296-61-1
M. Wt: 160.17 g/mol
InChI Key: OCCZJXAHSUCJSA-UHFFFAOYSA-N
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Patent
US04559347

Procedure details

The process according to claim 12 which comprises reacting 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone with formamidine or ammonium acetate to produce 5-methyl-1,6-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:15])[NH:8][C:9]=1[CH:10]=[CH:11][N:12](C)C)(=O)[CH3:2].C(N)=N.C([O-])(=O)C.[NH4+]>>[CH3:2][C:1]1[N:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:15])[NH:8]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC(NC1C=CN(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CC(NC2=CC=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.